7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Analysis
The systematic International Union of Pure and Applied Chemistry name for this compound is 7,8-dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride. This nomenclature precisely describes the structural arrangement of functional groups around the quinoline core system. The quinoline framework consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic heterocycle with nitrogen at position 1 of the pyridine portion.
The structural analysis reveals several key architectural features that define the compound's chemical identity. The methyl groups at positions 7 and 8 of the quinoline ring system provide steric hindrance and electronic effects that influence the overall reactivity profile. Position 7 corresponds to the benzene portion of the quinoline ring, while position 8 is adjacent to the nitrogen-containing pyridine ring. The 3-methylphenyl substituent at position 2 introduces an aromatic ring system with meta-substitution, creating additional conjugation possibilities and steric considerations.
The carbonyl chloride functionality at position 4 represents the most reactive center of the molecule, conferring significant electrophilic character to this position. This functional group is characterized by the presence of both a carbonyl carbon and a chlorine atom, making it highly susceptible to nucleophilic attack and subsequent substitution reactions. The positioning of this group within the quinoline system creates unique electronic environments that distinguish this compound from other carbonyl chloride-containing molecules.
The molecular geometry exhibits planarity across the quinoline core with potential for restricted rotation around the bond connecting the 3-methylphenyl group to the quinoline system. The carbonyl chloride group maintains trigonal planar geometry around the carbonyl carbon, with the chlorine atom positioned for optimal orbital overlap with the carbonyl system.
Properties
IUPAC Name |
7,8-dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-5-4-6-14(9-11)17-10-16(19(20)22)15-8-7-12(2)13(3)18(15)21-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKBZEGKLZFUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 7,8-dimethylquinoline with 3-methylbenzoyl chloride under specific conditions. The reaction is carried out in the presence of a suitable base, such as pyridine, to facilitate the formation of the carbonyl chloride group. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with additional optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the quinoline ring.
Major Products Formed
Substitution Reactions: Amides, esters, or thioesters, depending on the nucleophile used.
Oxidation Reactions: Oxidized quinoline derivatives.
Reduction Reactions: Reduced quinoline derivatives.
Scientific Research Applications
Chemistry
- Precursor for Organic Synthesis : 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride serves as a precursor in the synthesis of novel organic molecules. It enables the development of advanced materials and specialty chemicals through various chemical transformations.
Biology
- Proteomics Research : The compound is utilized to study protein interactions and functions. Its ability to act as an electrophile allows it to form covalent bonds with nucleophilic sites on proteins, facilitating investigations into protein dynamics and mechanisms.
Medicine
- Anticancer Activity : Recent studies have demonstrated the anticancer potential of this compound. In vitro assays showed significant antiproliferative activity against various cancer cell lines. For example, it exhibited an IC50 value of approximately 3.39 µM against certain cancer cells, indicating a potent effect compared to established chemotherapeutics like Doxorubicin (IC50 = 6.18 µM) .
- Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating p53 and caspase pathways. Specifically, it increases the expression of p53 by 7.4-fold and initiator caspase 9 by 8.7-fold compared to controls .
Industry
- Development of Therapeutics : The compound is investigated for its potential in developing new pharmaceuticals aimed at treating various diseases, including cancer and bacterial infections. Its unique properties make it a candidate for further exploration in drug design.
Anticancer Studies
A study focused on the anticancer effects of quinoline derivatives highlighted that this compound displayed significant cytotoxicity against breast cancer cell lines (MCF-7). The MTT assay results indicated a strong correlation between concentration and cell viability reduction .
Antibacterial Activity
Research has also explored the antibacterial properties of this compound against multidrug-resistant bacterial strains. Preliminary findings suggest that it may inhibit bacterial growth effectively, warranting further investigation into its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride involves its ability to react with nucleophilic groups on proteins and peptides. The carbonyl chloride group is highly reactive and can form covalent bonds with amino groups, thiol groups, and hydroxyl groups on proteins. This modification can alter the structure and function of the proteins, allowing researchers to study their biochemical properties and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-4-carbonyl chloride derivatives are widely studied for their structural versatility and reactivity. Below is a detailed comparison of 7,8-dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride with its analogs, focusing on substituent effects, physicochemical properties, and reactivity.
Substituent Effects on Physical and Spectral Properties
The position and nature of substituents on the quinoline core and aryl groups significantly influence melting points, solubility, and NMR profiles.
Key Observations:
- The 3-methylphenyl group (meta-substitution) creates asymmetry, evident in split NMR peaks, whereas para-substituted analogs (e.g., QY-4531) show simplified aromatic patterns .
- Reactivity Trends: Electron-withdrawing groups (e.g., Cl in D8) enhance electrophilicity at the carbonyl chloride, favoring nucleophilic substitution. In contrast, electron-donating methyl groups (target compound) may slow reaction kinetics .
Biological Activity
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is a synthetic organic compound with significant biological activity. Its unique quinoline structure, characterized by a bicyclic aromatic system containing a nitrogen atom, positions it as a valuable subject in biological and medicinal research. This article delves into the compound's biological activities, synthesis, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular formula of this compound is . The compound features:
- Methyl groups at positions 7 and 8.
- A 3-methylphenyl group at position 2.
- A carbonyl chloride functional group at position 4.
This structural configuration contributes to its reactivity and biological properties, particularly its electrophilic nature that allows interaction with nucleophilic sites on proteins.
The electrophilic nature of this compound enables it to form covalent bonds with nucleophiles in biological systems. This interaction can alter the function of proteins and other biomolecules, potentially influencing their activity and stability. Such properties are crucial for understanding its role in various biological processes and therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, structural analogs have shown potent inhibition of cancer cell proliferation with IC50 values in the low micromolar range (e.g., IC50 = 1.2 μM) against various cancer cell lines . The compound's ability to interact with specific molecular targets involved in cancer progression makes it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
Preliminary studies suggest that this quinoline derivative may possess antimicrobial properties. Similar compounds have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM . This activity highlights its potential use in treating bacterial infections.
Case Study 1: Anticancer Efficacy
A study focused on the synthesis of quinoline derivatives reported that this compound analogs exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspases .
Case Study 2: Antimicrobial Properties
In another study examining various quinoline derivatives for antimicrobial activity, compounds structurally related to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the quinoline structure could enhance antimicrobial potency .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | Activity Type | IC50/ MIC Values | Notes |
|---|---|---|---|
| This compound | Anticancer | ~1.2 μM | Induces apoptosis |
| Similar Quinoline Derivative A | Antibacterial | MIC = 5.64 µM (S. aureus) | Moderate activity |
| Similar Quinoline Derivative B | Antifungal | MIC = 16.69 µM (C. albicans) | Effective against fungi |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions of diaminoquinoline precursors with acyl chlorides or α-acetyl-N-arylhydrazonoyl chlorides. Key steps include nucleophilic additions under basic conditions (e.g., triethylamine in ethanol) and site-selective functionalization of the quinoline core. For example, analogous compounds were synthesized via sequential azide reduction and cyclocondensation, yielding structurally validated products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires:
- 1H/13C NMR : To confirm regiochemistry and substituent integration (e.g., distinguishing methyl groups at positions 7 and 8).
- HRMS : For precise molecular weight validation and detection of isotopic patterns (e.g., chlorine atoms).
- IR Spectroscopy : To identify carbonyl (C=O) and acyl chloride (C-Cl) stretching frequencies. Cross-referencing with spectral data of structurally similar quinolines is critical to resolve ambiguities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Spill Management : Neutralize acyl chloride residues with sodium bicarbonate and dispose via hazardous waste protocols. Refer to SDS guidelines for analogous quinoline carbonyl chlorides for emergency procedures .
Advanced Research Questions
Q. How can researchers address inconsistencies in reaction yields during scale-up synthesis?
- Methodological Answer :
- Parameter Optimization : Systematically vary solvent polarity (e.g., DMF for high-temperature reactions vs. ethanol for milder conditions), catalyst loading (e.g., PdCl2(PPh3)2), and stoichiometry.
- Design of Experiments (DOE) : Apply factorial designs to identify critical factors (e.g., temperature sensitivity of acyl chloride stability).
- Byproduct Analysis : Use LC-MS or TLC to trace side reactions, such as hydrolysis of the carbonyl chloride to carboxylic acid .
Q. What crystallographic strategies elucidate the stereoelectronic effects of substituents in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane mixtures) and analyze unit cell parameters (e.g., triclinic systems with P1 space groups).
- Electron Density Maps : Resolve methyl group orientations and assess steric interactions using software like SHELX.
- Comparative Studies : Contrast with tetrahydroquinoline derivatives to understand how planarity influences π-stacking and reactivity .
Q. How do electronic effects of substituents modulate the reactivity of the carbonyl chloride moiety?
- Methodological Answer :
- DFT Calculations : Model electron-withdrawing effects (e.g., methyl groups at positions 7/8) on the electrophilicity of the carbonyl carbon.
- Kinetic Studies : Monitor nucleophilic substitution rates with amines or alcohols under controlled conditions.
- Hammett Analysis : Correlate substituent σ values with reaction rates to predict regioselectivity in derivatization .
Q. What strategies validate the biological activity of derivatives synthesized from this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and test for antimicrobial or antitumor activity.
- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) protocols for antibacterial screening or MTT assays for cytotoxicity.
- Molecular Docking : Simulate interactions with target proteins (e.g., DNA gyrase for quinolone antibiotics) to rationalize activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
